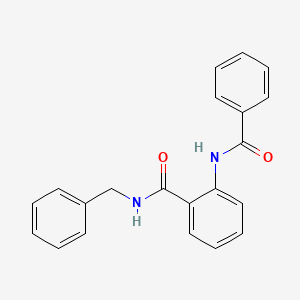

2-benzamido-N-benzylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzamido-N-benzylbenzamide is a derivative of anthranilamide, a compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzamido-N-benzylbenzamide can be synthesized through the acylation of anthranilamide with benzoyl chloride. This reaction is typically carried out using the Schotten-Baumann reaction, which involves the use of a base such as sodium hydroxide to facilitate the nucleophilic acyl substitution . Another method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst under ultrasonic irradiation .

Industrial Production Methods

Industrial production of benzamide derivatives often employs green chemistry principles to minimize environmental impact. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid as a catalyst under ultrasonic irradiation provides a high-yielding and eco-friendly process .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-benzylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: N-alkylated amides.

Scientific Research Applications

Pharmacological Properties

2-benzamido-N-benzylbenzamide exhibits a range of pharmacological activities, making it a subject of interest in medicinal chemistry. Key properties include:

- Anti-inflammatory Effects : Research indicates that anthranilamide derivatives, including this compound, possess significant anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

- Antibacterial Activity : Studies have demonstrated that this compound exhibits antibacterial properties against various strains of bacteria. This makes it a candidate for developing new antibiotics or adjunct therapies for bacterial infections .

- Analgesic Potential : Early in silico studies suggest that modifications of this compound may enhance its analgesic effects. This opens avenues for further research into its use as a pain management agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profiles of this compound:

- Study on Anti-inflammatory Properties : A study focused on the anti-inflammatory effects of various anthranilamide derivatives, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory diseases .

- Molecular Docking Studies : Molecular docking studies have been utilized to predict the binding affinity of this compound to specific biological targets, providing insights into its mechanism of action and guiding further drug design efforts .

Comparative Data Table

The following table summarizes key findings from various studies involving this compound and related compounds.

Mechanism of Action

The mechanism of action of 2-benzamido-N-benzylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

- N-Benzylbenzamide

- N-Phenethylbenzamide

- N-Benzyloxybenzamide

Uniqueness

2-Benzamido-N-benzylbenzamide stands out due to its dual benzamido and benzyl groups, which confer unique biological activities compared to other benzamide derivatives. Its structural modifications enhance its potency and selectivity in various biological assays .

Biological Activity

2-Benzamido-N-benzylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, characterization, and biological activities of this compound, highlighting its significance as a therapeutic agent.

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of anthranilamide with benzoyl chloride derivatives. The reaction conditions can vary, but a common method includes the use of solvents such as acetonitrile or dimethylformamide. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Key Synthesis Steps:

- Reagents: Anthranilamide, benzoyl chloride (1/2/3-chloro derivatives).

- Solvent: Acetonitrile or dimethylformamide.

- Conditions: Stirring at room temperature or under reflux.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX-1 and COX-2, these compounds may reduce the production of prostaglandins, thereby alleviating inflammation.

Anticancer Properties

A series of N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors, with some showing promising antiproliferative activities against various cancer cell lines. For instance, one derivative demonstrated an IC50 value ranging from 12 to 27 nM against several cancer types, indicating potent anticancer activity. The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

Case Studies

-

Inhibition of Tubulin Polymerization:

- A study synthesized multiple derivatives based on N-benzylbenzamide, with one compound exhibiting significant antiproliferative effects in vitro.

- IC50 Values: Ranged from 12 to 27 nM across different cancer cell lines.

- Mechanism: Inhibition of tubulin polymerization by binding at the colchicine site.

-

Anti-inflammatory Effects:

- Another investigation focused on the compound's ability to inhibit COX enzymes.

- Findings: The compound effectively reduced inflammation in animal models, suggesting its potential for treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Activity Type | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | Anti-inflammatory | Not specified | COX inhibition |

| N-benzylbenzamide derivative | Anticancer | 12-27 | Tubulin polymerization inhibition |

| Phthalimide | Similar anti-inflammatory | Varies | COX inhibition |

Properties

CAS No. |

70553-46-7 |

|---|---|

Molecular Formula |

C21H18N2O2 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2-benzamido-N-benzylbenzamide |

InChI |

InChI=1S/C21H18N2O2/c24-20(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,25)(H,23,24) |

InChI Key |

JGEAVIKUIPESMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.